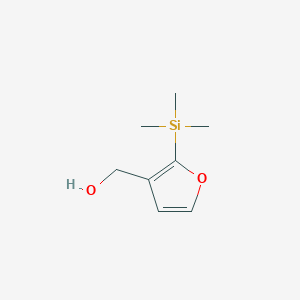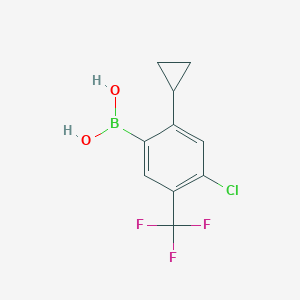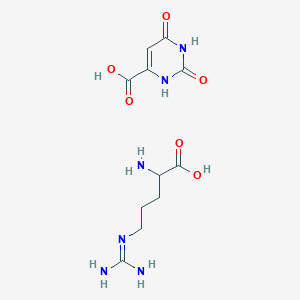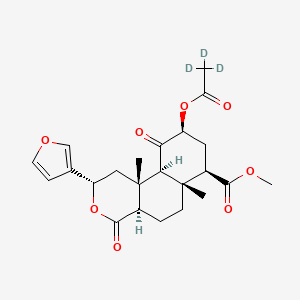![molecular formula C25H27NO5 B14079401 6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one](/img/structure/B14079401.png)
6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verticillatine is a naturally occurring compound found in various plants, liverworts, corals, and insects. It belongs to the family of 6,12-membered ring-fused diterpenes, which are known for their complex structures and significant biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of verticillatine involves several steps, starting from commercially available precursors. One common synthetic route includes the use of halogen-metal exchange reactions followed by cyclization processes. For instance, 5-bromoindole can be used as a starting material, which undergoes halogen-metal exchange to form the corresponding organometallic intermediate. This intermediate is then subjected to cyclization reactions to form the desired verticillatine structure .
Industrial Production Methods
Industrial production of verticillatine typically involves large-scale extraction from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Verticillatine undergoes various chemical reactions, including:
Oxidation: Verticillatine can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert verticillatine into its reduced forms.
Substitution: Substitution reactions, particularly halogenation, can introduce different functional groups into the verticillatine structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products
Aplicaciones Científicas De Investigación
Verticillatine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of verticillatine involves its interaction with specific molecular targets and pathways. For instance, verticillatine can form carbocations that act as intermediates in various biosynthetic pathways. These carbocations facilitate the formation of complex ring structures, which are essential for the biological activity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Verticillatine is structurally similar to other diterpenes such as taxadiene and phomactatrienes. These compounds share a common biosynthetic pathway and have similar biological activities .
Uniqueness
What sets verticillatine apart is its unique 6,12-membered ring-fused structure, which provides distinct chemical properties and biological activities. This structural uniqueness makes verticillatine a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
6,9-dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-30-22-9-7-18-20-14-17(13-16-4-2-3-11-26(16)20)31-23(28)10-6-15-5-8-21(27)19(12-15)24(18)25(22)29/h5-10,12,16-17,20,27,29H,2-4,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNJBVAHRALIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)
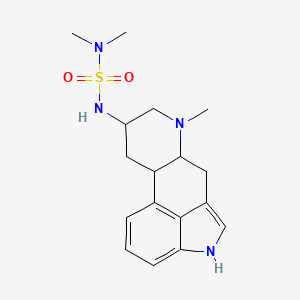
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
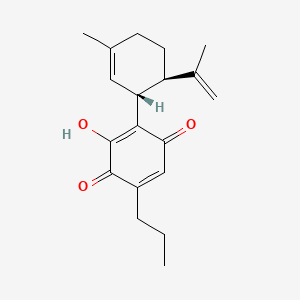
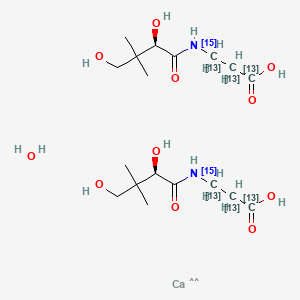
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
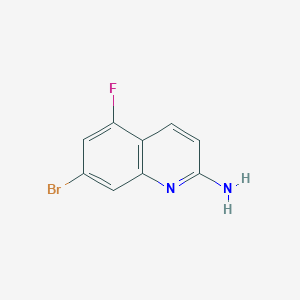
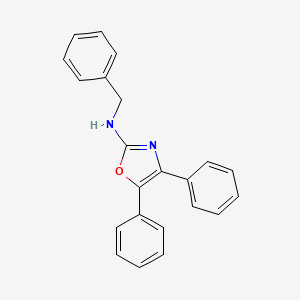
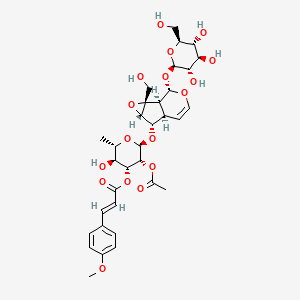
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate](/img/structure/B14079375.png)
